5-Chloro-2-((pyrrolidin-3-ylmethyl)thio)pyrimidine hydrochloride
Description
Properties
IUPAC Name |
5-chloro-2-(pyrrolidin-3-ylmethylsulfanyl)pyrimidine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClN3S.ClH/c10-8-4-12-9(13-5-8)14-6-7-1-2-11-3-7;/h4-5,7,11H,1-3,6H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPFCMFSYWWKTFS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1CSC2=NC=C(C=N2)Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13Cl2N3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-Chloro-2-((pyrrolidin-3-ylmethyl)thio)pyrimidine hydrochloride is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article explores its synthesis, biological activity, and relevant case studies.
Chemical Structure and Properties
The chemical formula for this compound is C10H13ClN2S. It features a pyrimidine ring substituted with a chlorine atom and a pyrrolidine moiety, contributing to its unique biological properties.
Synthesis
The synthesis of this compound typically involves the reaction of pyrimidine derivatives with pyrrolidine-based thiols. The detailed synthetic pathway may vary, but it often includes steps such as nucleophilic substitution and condensation reactions to achieve the desired structure.
Antitumor Activity
Research indicates that pyrimidine derivatives, including this compound, exhibit significant antitumor properties. For instance, compounds similar in structure have been shown to inhibit cell proliferation in various cancer cell lines. A notable study demonstrated that certain pyrimidine nucleoside analogs significantly inhibited cell migration and invasion in A431 vulvar epidermal carcinoma cells .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. In vitro studies suggest that it possesses antibacterial activity against Gram-positive and Gram-negative bacteria. For example, related pyrimidine compounds have shown effectiveness against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .
The proposed mechanism of action for the biological activity of this compound involves interference with nucleotide biosynthesis pathways. This can lead to the disruption of cellular metabolism in both tumor cells and pathogens, thereby inhibiting their growth and proliferation .
Case Studies
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution (NAS) at the Pyrimidine Ring
The electron-deficient pyrimidine ring facilitates substitution at the 5-chloro position. Reported reactions include:
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Amine displacement : Reacting with primary/secondary amines (e.g., morpholine, piperidine) in polar aprotic solvents (DMF, ethanol) under basic conditions (K₂CO₃, Et₃N) at elevated temperatures (60–100°C) .
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Alkoxy substitution : Treatment with alkoxides (e.g., sodium methoxide) in methanol yields 5-alkoxy derivatives.
Table 1: Substitution Reactions at the 5-Chloro Position
Oxidation of the Thioether Linkage
The thioether group (-S-) is susceptible to oxidation:
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Sulfoxide formation : Controlled oxidation with H₂O₂ in acetic acid at 0°C yields the sulfoxide derivative.
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Sulfone formation : Prolonged exposure to H₂O₂ or stronger oxidants (e.g., mCPBA) converts the thioether to a sulfone .
Key Reaction Pathway:
Experimental Note : Oxidation selectivity depends on temperature and stoichiometry. At −45°C, selective sulfoxide formation is achieved without pyrimidine ring degradation .
Functionalization of the Pyrrolidine Ring
The pyrrolidine moiety undergoes characteristic amine reactions:
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Alkylation : Reacts with alkyl halides (e.g., methyl iodide) in THF under basic conditions to form quaternary ammonium salts .
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Acylation : Treatment with acetyl chloride or anhydrides yields acylated derivatives .
Table 2: Pyrrolidine Modification Reactions
Salt Formation and Stability
The hydrochloride salt enhances water solubility. Key stability considerations:
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pH-dependent degradation : Decomposition occurs under strongly alkaline conditions (pH > 10) via cleavage of the thioether bond.
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Thermal stability : Stable up to 150°C, with decomposition observed at higher temperatures.
Comparative Reactivity with Analogues
The 5-chloro-pyrimidine scaffold shows distinct reactivity compared to similar compounds:
Table 3: Reactivity Comparison with Structural Analogues
| Compound | Reaction with Morpholine (Yield %) | Sulfone Formation Rate | Pyrrolidine Reactivity |
|---|---|---|---|
| 5-Chloro-2-((piperidin-3-ylmethyl)thio)pyrimidine | 63 | Slower | Moderate |
| 5-Fluoro-2-((pyrrolidin-3-ylmethyl)thio)pyrimidine | 82 | Faster | High |
| 5-Nitro-2-((pyrrolidin-3-ylmethyl)thio)pyrimidine | 47 | N/A | Low |
Mechanistic Insights from Kinetic Studies
Comparison with Similar Compounds
Comparison with Similar Compounds
Pyrimidine derivatives with halogen and sulfur-containing substituents are widely explored in pharmaceuticals and agrochemicals. Below is a comparative analysis of structurally related compounds:
Table 1: Structural and Functional Comparison
Key Comparative Insights
Substituent Reactivity and Stability The target compound’s thioether group balances reactivity and stability, avoiding the high reactivity of chloromethyl substituents (e.g., 5-chloro-2-(chloromethyl)pyrimidine hydrochloride) .
Biological Activity LY2409881 hydrochloride (a benzo[b]thiophene derivative) demonstrates kinase inhibition, highlighting how extended aromatic systems modify biological targeting compared to simpler pyrrolidine-linked pyrimidines .
Synthetic Utility
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 5-Chloro-2-((pyrrolidin-3-ylmethyl)thio)pyrimidine hydrochloride, and how are reaction conditions optimized?
- Methodological Answer : A typical synthesis involves nucleophilic substitution at the 2-position of the pyrimidine ring. For example, a thioether linkage can be formed by reacting 5-chloro-2-mercaptopyrimidine with a pyrrolidin-3-ylmethyl halide under basic conditions. Reaction optimization includes pH control (e.g., using aqueous HCl for protonation) and temperature modulation (e.g., heating to 50°C to dissolve intermediates, as shown in similar hydrochloride salt syntheses). Post-reaction, the product is isolated via crystallization or column chromatography .
Q. What analytical techniques are recommended for characterizing the purity and structure of this compound?
- Methodological Answer : High-Performance Liquid Chromatography (HPLC) with UV detection (≥98% purity threshold) is critical for assessing purity. Structural confirmation relies on H/C NMR to verify the pyrrolidinylmethylthio moiety and pyrimidine backbone. Mass spectrometry (HRMS or ESI-MS) should corroborate the molecular ion peak (e.g., [M+H]). Cross-referencing with known spectra of analogous pyrimidine derivatives (e.g., 4-chloro-5-fluoro-2-(methylsulfanyl)pyrimidine) is advised .
Q. How should researchers handle safety and regulatory compliance when working with this compound?
- Methodological Answer : Follow institutional Chemical Hygiene Plans (e.g., 100% score on safety exams for lab access) and prioritize fume hood use due to potential respiratory irritancy. Waste must be segregated and treated by certified agencies to avoid environmental contamination, as specified for structurally related halogenated pyrimidines .
Advanced Research Questions
Q. How can computational reaction path search methods (e.g., ICReDD’s approach) optimize the synthesis of this compound?
- Methodological Answer : Quantum chemical calculations (e.g., DFT) model transition states and intermediates to predict viable reaction pathways. For instance, optimizing the thiolate nucleophile’s reactivity with pyrrolidinylmethyl electrophiles can reduce trial-and-error experimentation. Information science tools (e.g., machine learning) then prioritize experimental parameters (solvent, temperature) to maximize yield, as demonstrated in reaction design frameworks .
Q. What experimental design strategies minimize trial-and-error approaches during reaction optimization?
- Methodological Answer : Statistical Design of Experiments (DoE) is critical. For example, a factorial design can evaluate variables like molar ratios, solvent polarity, and reaction time. Response Surface Methodology (RSM) then identifies optimal conditions (e.g., 52.7% yield achieved at 50°C in aqueous HCl, as in analogous syntheses). This reduces the number of experiments while capturing interaction effects between variables .
Q. How can researchers resolve contradictions in spectroscopic data (e.g., NMR vs. mass spectrometry)?
- Methodological Answer : Cross-validation using orthogonal techniques is essential. If NMR suggests impurities (e.g., unreacted starting material), LC-MS can confirm co-elution of contaminants. For ambiguous mass spectra, isotopic pattern analysis or tandem MS/MS fragmentation clarifies structural assignments. Referencing Certificates of Analysis (COA) for related compounds ensures alignment with validated protocols .
Q. What role does the pyrrolidinylmethylthio moiety play in the compound’s reactivity and potential pharmacological applications?
- Methodological Answer : The pyrrolidine ring enhances solubility via nitrogen lone-pair interactions, while the thioether linkage stabilizes binding to biological targets (e.g., kinase inhibitors). Comparative studies with non-pyrrolidine analogs (e.g., 2-chloro-4-(chloromethyl)pyridine hydrochloride) reveal differences in pharmacokinetic profiles, guiding structure-activity relationship (SAR) optimization .
Q. How do solvent selection and reaction temperature impact the stability of intermediates during synthesis?
- Methodological Answer : Polar aprotic solvents (e.g., DMF) stabilize ionic intermediates but may promote side reactions at elevated temperatures. Aqueous HCl (1.0 M) at 50°C was effective in dissolving intermediates without decomposition in related syntheses. Stability studies (TGA/DSC) on analogous hydrochlorides inform thermal tolerance thresholds .
Key Notes
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
